molecular formula C10H15N3O B1373970 1-(3-Aminophenyl)-3-ethyl-1-methylurea CAS No. 1248716-31-5

1-(3-Aminophenyl)-3-ethyl-1-methylurea

Cat. No. B1373970
CAS RN: 1248716-31-5
M. Wt: 193.25 g/mol
InChI Key: MKJCKTSRUKBNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminophenyl)-3-ethyl-1-methylurea, also known as AMEU, is a novel synthetic compound with potential applications in scientific research. It is a derivative of urea and was first synthesized in 1970 by a group of researchers from the University of Cambridge. The compound has since been studied extensively and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Chemosensor Development for Metal Ions

The compound has been utilized in the synthesis of chemosensors, particularly for the detection of Cu^2+ ions in water samples. These chemosensors exhibit a color change from light yellow to brown upon complexation with Cu^2+, which can be observed with the naked eye. This application is significant for environmental monitoring and water quality assessment .

Fluorescence Sensing Techniques

Incorporating the compound into fluorescence sensing systems offers high selectivity and sensitivity. The “TURN-ON” recognition feature for specific metal ions like Cu^2+ is particularly noteworthy, with a low limit of detection. This application is crucial for both ecological studies and natural investigations .

Analytical Sciences

The compound’s role in analytical sciences is highlighted by its use in UV–visible spectrometry. The distinct selectivity and enhancement in absorption at specific wavelengths make it a valuable tool for analyzing the presence of metal ions in various samples .

Computational Chemistry

Density Functional Theory (DFT) calculations involving the compound have provided insights into the interactions between the chemosensor and metal ions. This application is essential for understanding the electronic and structural properties that contribute to the compound’s sensing capabilities .

Biological Labeling and Protein Manipulation

While not directly related to “1-(3-Aminophenyl)-3-ethyl-1-methylurea,” similar compounds have been used in biological labeling and protein manipulation. This suggests potential applications in biochemistry for the compound under discussion, especially in the development of novel biochemical tools .

Therapeutic Development

The interaction of similar compounds with proteins and enzymes indicates a potential for “1-(3-Aminophenyl)-3-ethyl-1-methylurea” in therapeutic development. Its structural properties could be harnessed to create new medications or treatment methods .

properties

IUPAC Name

1-(3-aminophenyl)-3-ethyl-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJCKTSRUKBNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-3-ethyl-1-methylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.